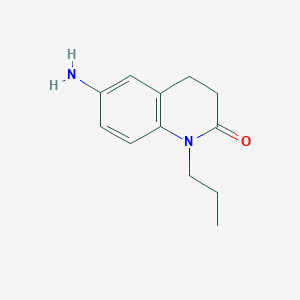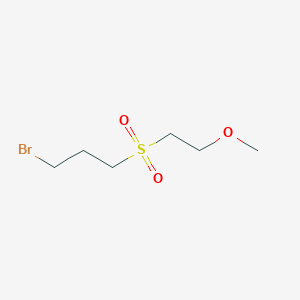![molecular formula C15H24N2O2 B1518038 N-{2-[3-(aminometil)fenoxi]etil}-N-metiloxan-4-amina CAS No. 1153383-86-8](/img/structure/B1518038.png)
N-{2-[3-(aminometil)fenoxi]etil}-N-metiloxan-4-amina
Descripción general
Descripción
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of complex molecules.
Biology: : Investigated for its role in cell signaling pathways.
Medicine: : Explored for its potential therapeutic effects in neurological disorders.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine typically involves multiple steps. One common method is through the reaction of 3-(aminomethyl)phenol with an appropriate oxalyl chloride derivative under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction. Temperature control and the addition of a catalyst might be necessary to improve the yield.
Industrial production methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistency in product quality and yield. Advanced purification techniques, such as recrystallization and column chromatography, are often employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of reactions: N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxides.
Reduction: : Reduction processes can yield different amine derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are quite common.
Common reagents and conditions:
Oxidation: : Uses reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typically uses halogenating agents like thionyl chloride or phosphoryl chloride.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation generally yields oxides, while reduction can produce various amine derivatives. Substitution reactions might lead to a range of substituted phenoxy compounds.
Mecanismo De Acción
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is unique compared to similar compounds due to its specific structural features, which impart distinct chemical and biological properties. For example, compared to N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine, the presence of an aminomethyl group in the former allows for different reactivity and binding affinities.
Comparación Con Compuestos Similares
N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
N-{2-[3-(ethylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
N-{2-[3-(hydroxymethyl)phenoxy]ethyl}-N-methyloxan-4-amine
There you have it—a detailed look at N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine! Fascinating, isn't it?
Propiedades
IUPAC Name |
N-[2-[3-(aminomethyl)phenoxy]ethyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQBVRQJFANGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)CN)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)



![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)

![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
